2-[[4-(Pyridin-4-ylmethyl)anilino]methyl]isoindole-1,3-dione
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Overview
Description
2-[[4-(Pyridin-4-ylmethyl)anilino]methyl]isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindoline derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(Pyridin-4-ylmethyl)anilino]methyl]isoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-pyridin-4-ylmethyl aniline with phthalic anhydride under controlled conditions to form the isoindole-1,3-dione core. The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) and a catalyst like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Solvent recovery and recycling are also implemented to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-[[4-(Pyridin-4-ylmethyl)anilino]methyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-[[4-(Pyridin-4-ylmethyl)anilino]methyl]isoindole-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[[4-(Pyridin-4-ylmethyl)anilino]methyl]isoindole-1,3-dione involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in cancer therapy.
Thiazoles: Compounds with diverse biological activities, including antimicrobial and antitumor properties.
Uniqueness
2-[[4-(Pyridin-4-ylmethyl)anilino]methyl]isoindole-1,3-dione stands out due to its unique isoindole-1,3-dione core, which imparts specific chemical and biological properties
Properties
CAS No. |
306320-64-9 |
---|---|
Molecular Formula |
C21H17N3O2 |
Molecular Weight |
343.4g/mol |
IUPAC Name |
2-[[4-(pyridin-4-ylmethyl)anilino]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C21H17N3O2/c25-20-18-3-1-2-4-19(18)21(26)24(20)14-23-17-7-5-15(6-8-17)13-16-9-11-22-12-10-16/h1-12,23H,13-14H2 |
InChI Key |
IBVMEDSZEJQUHN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CNC3=CC=C(C=C3)CC4=CC=NC=C4 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CNC3=CC=C(C=C3)CC4=CC=NC=C4 |
Origin of Product |
United States |
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